
UPF-648 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor; exhibits highly active at 1 uM (81 ± 10% KMO inhibition); ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].
Scientific Research Applications
Sodium in Energy Storage :
- Sodium batteries have been a focus of research for over 50 years, with sodium-ion conductivity in β-Al2O3 opening the way to high-energy batteries. These batteries are considered for applications like load leveling and electric vehicles. Recent developments in renewable energy storage have renewed interest in sodium-ion batteries due to their long lifetime, power, price, and material availability (Delmas, 2018).
Sodium in Solar Cell Fabrication :
- Sodium is used in the synthesis of kesterite thin films to enhance solar cell performance. By incorporating sodium into Cu2ZnSnSe4 absorbers, researchers found an increase in sodium concentration up to 140 ppm, which improved the open-circuit voltage and fill factor of the solar cells (Andres et al., 2018).
Sodium in Scientific Workflows :
- The SODIUM platform was presented for developing and executing scientific workflows composed of heterogeneous services. This platform emphasizes the transition from component-based to service-oriented software development, which is relevant in scientific research contexts (Tsalgatidou et al., 2006).
Sodium in Polymer Electrolyte Research :
- Research on polymer electrolytes based on alkali metal salts in poly(ethylene oxides) has implications for rechargeable batteries. Studies on sodium trifluoromethanesulfonate in poly(ethylene oxide) revealed insights into its conductivity and ion transference, important for battery applications (Ma et al., 1995).
Sodium in Liquid Metal Fast Breeder Reactors :
- Sodium is used as a coolant in Liquid Metal Fast Breeder Reactors (LMFBR), and its flow measurement is crucial for operational and safety aspects. Studies on eddy current flowmeters (ECFM) designed for measuring sodium flow in LMFBRs highlight the importance of sodium in nuclear reactor technology (Sharma et al., 2010).
properties
CAS RN |
1465017-87-1 |
|---|---|
Product Name |
UPF-648 sodium salt |
Molecular Formula |
C11H7Cl2NaO3 |
Molecular Weight |
281.07 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




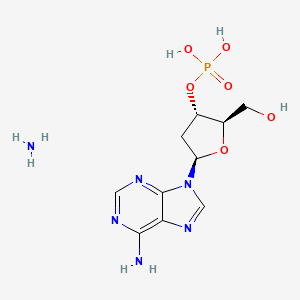
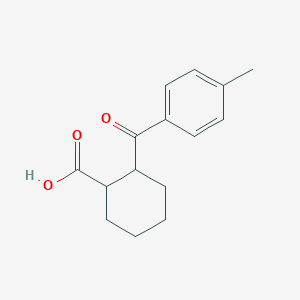
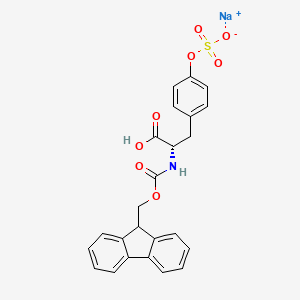
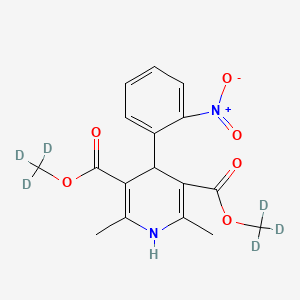
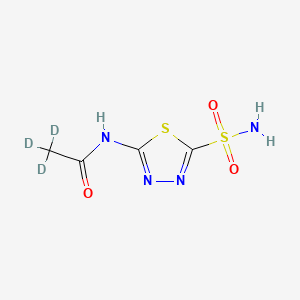
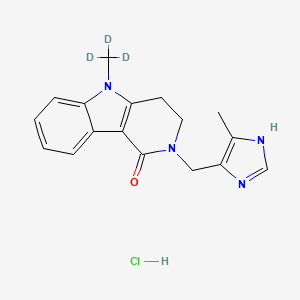
![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)
